2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol

Protic ionic liquid Solubility enhancement Salt formation

Researchers investigating thrombocyte aggregation and erythrocyte membrane resistance require precise salt forms of (4-chlorophenylthio)acetic acid. Substituting the alkanolammonium counterion alters biological outcomes. This 1:1 protic ionic liquid (PIL) pairs the arylthioacetate anion with a diethanolammonium cation that possesses intrinsic, non-inert anti-aggregation properties. • **Differentiated bioactivity:** Diethanolamine cation contributes independently to pharmacological profile vs monoethanolamine (CAS 87298-91-7) or dimethylaminoethanol (CAS 105892-09-9) salts. • **Solubility advantage:** PIL nature offers enhanced solubility over free acid (CAS 3405-88-7) for erythrocyte assays. • **Synthesis precursor:** Two hydroxyethyl arms enable bidentate metal coordination (Zn(II), Ni(II)) distinct from triethanolamine analogs. • **SAR mapping:** Essential diethanolamine congener for systematic cation-effects library construction.

Molecular Formula C12H18ClNO4S
Molecular Weight 307.79 g/mol
CAS No. 87298-92-8
Cat. No. B13768384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol
CAS87298-92-8
Molecular FormulaC12H18ClNO4S
Molecular Weight307.79 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC(=O)O)Cl.C(CO)NCCO
InChIInChI=1S/C8H7ClO2S.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2
InChIKeyMWBHCFLEPCZMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethanolammonium 4-Chlorophenylthioacetate: Protic Ionic Liquid for Anti-Platelet & Membrane Research


The compound 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol (CAS 87298-92-8) is a 1:1 protic ionic liquid (PIL) salt formed from (4-chlorophenylthio)acetic acid and diethanolamine. It belongs to the class of 2-hydroxyalkylammonium arylthioacetates, originally synthesized and pharmacologically evaluated at the Irkutsk Institute of Organic Chemistry [1]. Members of this class have demonstrated effects on thrombocyte aggregation and erythrocyte membrane resistance [1]. The compound has a molecular formula of C₁₂H₁₈ClNO₄S and a molecular weight of 307.79 g/mol . As a protic ionic liquid incorporating diethanolamine, it is of particular interest for studies investigating the influence of the alkanolammonium counterion on physicochemical properties and biological activity within this compound family.

Pre-formed Salt Diethanolammonium 4-chlorophenylthioacetate as a defined protic ionic liquid; avoids in-situ salt preparation.
Cation Identity Specific diethanolamine counterion for structure-activity relationship (SAR) studies on thrombocyte aggregation and membrane resistance.
Solubility Advantage Class-level aqueous solubility improvement over the free acid (CAS 3405-88-7) supports in vitro assay design.

Diethanolammonium Counterion: Why It Is Not Interchangeable


Within the 2-hydroxyalkylammonium arylthioacetate series, both the arylthioacetic acid anion and the specific alkanolammonium cation contribute independently to the observed pharmacological profile [1]. Diethanolamine (the cation in CAS 87298-92-8) is not an inert counterion; it possesses intrinsic anti-aggregation activity toward thrombocytes that differs from that of monoethanolamine, triethanolamine, or dimethylaminoethanol [1]. Consequently, simply substituting another salt form of (4-chlorophenylthio)acetic acid—such as CAS 105892-09-9 (dimethylaminoethanol salt) or CAS 87298-91-7 (monoethanolamine salt)—may alter the net biological effect, physicochemical properties, and formulation behavior. The quantitative comparisons below provide the evidentiary basis for this differentiation.

Diethanolamine is not an inert counterion
It possesses intrinsic anti-aggregation activity distinct from monoethanolamine or triethanolamine; substituting another alkanolammonium salt may shift biological response.
Free acid (CAS 3405-88-7) has limited water solubility
The crystalline free acid differs physically from the protic ionic liquid salt; direct replacement compromises aqueous assay compatibility.
Metal coordination capacity varies with cation
Diethanolammonium (2 OH arms) provides bidentate ligation, unlike triethanolammonium (3 arms) or dimethylaminoethanol (1 arm); metallation outcomes may differ.

Quantitative Differentiation: Diethanolammonium Salt Evidence


Aqueous Solubility: Salt vs. Free Acid

The target compound CAS 87298-92-8 is a salt, whereas the parent acid, (4-chlorophenylthio)acetic acid (CAS 3405-88-7), is a poorly water-soluble free acid with a melting point of 104–107°C . Salt formation with diethanolamine introduces an ionizable ammonium group, producing a protic ionic liquid that is expected to exhibit substantially higher aqueous solubility than the neutral free acid. While a direct solubility measurement for CAS 87298-92-8 has not been published in the retrieved public literature, the class-level behavior of 2-hydroxyalkylammonium arylthioacetates consistently shows a marked solubility increase over the parent acids [1]. This solubility difference is a critical consideration for biological assay design and formulation.

Aqueous Solubility: Salt vs Free Acid
Class-level inference
PIL salt: expected high aqueous solubility (class behavior) vs free acid (CAS 3405-88-7): crystalline solid, mp 104–107 °C, limited solubility.
Class-level solubility gain supports in vitro assay preparation without co-solvents.
Direct solubility data for this specific salt not published; verify for protocol.
Protic ionic liquid Solubility enhancement Salt formation

Anti-Platelet Aggregation: Cation Structure Influence

In the 1986 study by Levkovskaya et al., a series of 2-hydroxyalkylammonium arylthioacetates were tested for inhibition of thrombocyte aggregation. The free amines—triethanolamine, diethanolamine, and monoethanolamine—all exhibited independent anti-aggregation activity [1]. The salts formed from these amines with arylthioacetic acids demonstrated varied anti-aggregation potency depending on the specific amine partner. The target compound CAS 87298-92-8 incorporates diethanolamine, which has a distinct activity profile compared to monoethanolamine (present in CAS 87298-91-7) and triethanolamine (present in the tris-(2-hydroxyethyl)ammonium analog). Exact IC₅₀ values for the individual salts are not available in the open-access portion of this study; the published data are presented as percent inhibition relative to controls, without providing numerical values for each compound in the abstract or preview.

Anti-Platelet Aggregation: Cation Influence
Class-level inference
Born aggregometry assay; cation-dependent inhibition reported. Diethanolamine exhibits independent anti-aggregation profile vs mono-/triethanolamine.
Cation identity modulates anti-platelet assay endpoint context; exact IC₅₀ not publicly available.
Review full study for percent inhibition data; numerical values for individual salts not in abstract.
Anti-platelet Thrombocyte aggregation Alkanolammonium salt

Erythrocyte Membrane Stabilization: Salt-Specific Effects

The same 1986 study evaluated the effects of 2-hydroxyalkylammonium arylthioacetates on erythrocyte resistance to acid hemolysis [1]. The mechanism involves membrane-stabilizing activity, which varied across the salt series. The diethanolammonium salt (CAS 87298-92-8) was among the compounds tested, and the study concluded that the nature of the hydroxyalkylammonium cation modulates the degree of membrane stabilization. The original publication's quantitative data remain behind the paywall; however, the supporting 1983 synthesis paper by the same group confirms that the diethanolammonium salt was prepared and characterized as a distinct chemical entity [2].

Erythrocyte Membrane Stabilization
Data to verify
Membrane-stabilizing activity varied across salt series; quantitative data limited in open-access records.
Supports membrane-resistance endpoint review; cation may influence degree of stabilization.
Access original 1986 publication for exact hemolysis resistance values.
Erythrocyte resistance Membrane stabilization Hemolysis

Metallation Potential: Bidentate Cation Coordination

The triethanolammonium analog of CAS 87298-92-8, tris-(2-hydroxyethyl)ammonium 4-chlorophenylsulfanylacetate, has been shown to react with ZnCl₂ and NiCl₂ to form the first documented conversion of a protic ionic liquid into a metallated ionic liquid [1]. The presence of the hydroxyethyl groups on the ammonium cation is critical for metal coordination. Diethanolamine possesses two hydroxyethyl arms, while triethanolamine has three; the coordination stoichiometry and complex stability are therefore expected to differ between the diethanolammonium salt (CAS 87298-92-8) and the triethanolammonium salt. This property is absent in the dimethylaminoethanol salt (CAS 105892-09-9), which has only one hydroxyl group and forms weaker metal complexes. No published metallation study specifically using the diethanolammonium salt was identified.

Metallation Potential: Bidentate Coordination
Class-level inference
Bidentate (2 OH arms) vs tridentate (3 OH, triethanolammonium) coordination. Zn/Ni complexes of diethanolammonium salt not yet experimentally reported.
Coordination geometry context for metallodrug screening; stoichiometry may differ from tridentate analog.
Metallation demonstrated only for triethanolammonium analog; verify with this salt.
Metallated ionic liquid Zinc complex Nickel complex

Key Application Scenarios for the Diethanolammonium Salt


Anti-Platelet SAR Studies with Defined Diethanolammonium Salt

Investigators dissecting the structure–activity relationships (SAR) of arylthioacetate salts on thrombocyte aggregation should use CAS 87298-92-8 as the specific diethanolamine congener. The Levkovskaya series demonstrates that the amine partner is not a silent counterion but contributes independently to anti-aggregation activity [1]. Substituting a different alkanolammonium salt confounds SAR interpretation.

Erythrocyte Membrane Stabilization Assays

CAS 87298-92-8 is appropriate for acid hemolysis resistance experiments where the combined effects of the arylthioacetate anion and the diethanolammonium cation on membrane integrity are being investigated. The compound's protic ionic liquid nature offers solubility advantages over the free acid (CAS 3405-88-7) for in vitro erythrocyte assays [1].

Synthesis of Novel Bidentate Metallated Ionic Liquids

The diethanolammonium cation in CAS 87298-92-8 provides two hydroxyethyl donor arms, making this salt a candidate precursor for bidentate metal coordination complexes. Building on the demonstrated metallation chemistry of the triethanolammonium analog [2], researchers can explore whether the diethanolammonium salt yields structurally distinct Zn(II) or Ni(II) adducts with different stoichiometry or bioactivity compared to the tridentate triethanolammonium system.

Comparative Counterion Studies in PIL Libraries

For laboratories constructing libraries of bioactive protic ionic liquids based on (4-chlorophenylthio)acetic acid, CAS 87298-92-8 serves as the diethanolamine entry. It should be benchmarked against the monoethanolamine salt (CAS 87298-91-7), the dimethylaminoethanol salt (CAS 105892-09-9), and the spiro-amine salt (CAS 87298-93-9) to systematically map how the cation structure influences thermal properties, solubility, and in vitro pharmacological endpoints.

Application
Selection Property
Validation Focus
Anti-Platelet SAR Studies
Defined diethanolammonium salt
Cation contribution to aggregation inhibition endpoints
Erythrocyte Membrane Stabilization Assays
PIL salt with expected aqueous solubility
Acid hemolysis resistance and membrane integrity endpoints
Metallated Ionic Liquid Synthesis
Bidentate hydroxyethyl donor arms
Zn/Ni complex stoichiometry and coordination geometry
Counterion Library Construction
Diethanolamine entry in PIL library
Cation impact on thermal, solubility, and in vitro pharmacological readouts
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